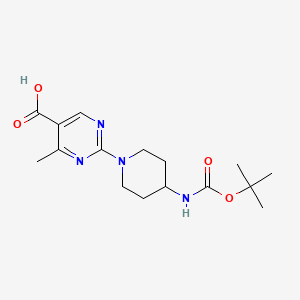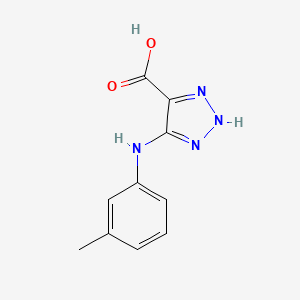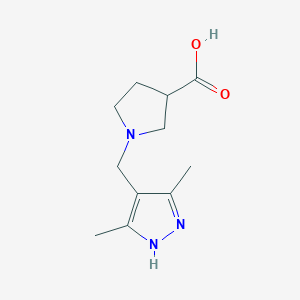![molecular formula C12H15NO3S B1478650 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098080-30-7](/img/structure/B1478650.png)
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Übersicht
Beschreibung
The compound “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a versatile material used in scientific research. It belongs to the group of heterocyclic organic compounds known as thiazines . Thiazines are still largely unexplored for their pharmacological activities .
Synthesis Analysis
Thiazines can be prepared through various methods available in the literature . A series of new 2,1-benzothiazine derivatives have been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes .Molecular Structure Analysis
The molecular structure of “this compound” allows for various applications, including drug development, catalysis, and material synthesis. Heterocycles having sulfur or nitrogen atoms or both of them are the general features present in the structures of most of the pharmaceutical and natural compounds .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Biological Importance
Synthetic Strategies of Benzothiazines : Benzothiazines, including derivatives similar to 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide, have been synthesized through various strategies involving 2-aminothiophenol, 1,3-dicarbonyl compounds, or α-haloketones. These compounds are notable for their potential yields and their significant roles in drug discovery due to their potential to act as drug candidates for a myriad of diseases, highlighting their industrial uses and promise as herbicides (Mir, Dar, & Dar, 2020).
Biologically Attractive Scaffold : The benzothiazine scaffold, to which this compound belongs, exhibits versatile biological activities. Research has focused on synthetic strategies and the biological activities of benzothiazine derivatives, showing their potential in regulating various types of cancer and offering interesting biological activities, including antimicrobial and anticancer properties (Rai, Singh, Raj, & Saha, 2017).
Pharmacological and Synthetic Profiles
Pharmacological Profile : Benzothiazepines, a related class, have been extensively reviewed for their diverse bioactivities, which may also pertain to this compound derivatives. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers, highlighting the importance of this chemical structure in drug research (Dighe et al., 2015).
Green Synthesis and Medicinal Importance : The green synthesis of thiazine derivatives, including benzothiazines, emphasizes their medicinal significance in treating various diseases. They exhibit a wide range of biological activities such as antibacterial, antifungal, antitumor, antimalarial, and anticancer, demonstrating their potential as heterocyclic medicinal compounds worth further exploration (Badshah & Naeem, 2016).
Wirkmechanismus
Target of Action
The primary target of 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is the monoamine oxidase enzymes (MAO A and MAO B) . These enzymes are responsible for the metabolism of different biogenic amines along with some neurotransmitters .
Mode of Action
The compound interacts with its targets, the monoamine oxidase enzymes, and inhibits their activity . This inhibition results in an increased concentration of monoaminergic transmitters in the brain, as the enzymes are no longer breaking them down at their usual rate .
Biochemical Pathways
The inhibition of monoamine oxidase enzymes affects the metabolic pathways of various neurotransmitters like dopamine, norepinephrine, serotonin, and epinephrine . As a result of the degradation of amines, hydrogen peroxide (H2O2) and reactive oxygen species (ROS) are produced, which are responsible for the death of neural cells .
Result of Action
The molecular and cellular effects of the action of this compound include an increased concentration of monoaminergic transmitters in the brain, which can have various effects depending on the specific neurotransmitter concentrations that are altered .
Zukünftige Richtungen
Thiazines, including “1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . They have shown promising results in the treatment of various diseases, acting as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Biochemische Analyse
Biochemical Properties
1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase enzymes (MAO A and MAO B), inhibiting their activity and thereby affecting the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . This interaction is significant as it can modulate the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert neuroregenerative effects in models of neuroinflammation by reducing oxidative and nitrosative stress and inhibiting cyclooxygenase (COX) activity . These effects are crucial for maintaining cellular homeostasis and preventing cell damage in various pathological conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with the TLR4/MD-2 complex suggests a potential role in modulating immune responses . Additionally, its ability to inhibit MAO enzymes highlights its potential in regulating neurotransmitter levels and influencing mood and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . Additionally, it may affect metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDCOTYQVWYGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)

![6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1478575.png)








